6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one
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Overview
Description
6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-(4-methylphenyl)-2-oxoacetic acid with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A hypnotic drug with a similar imidazopyridine structure.
Zolpaldehyde: An imidazopyridine derivative used in pharmaceutical research.
Uniqueness
6-Methyl-2-(4-methylphenyl)-5-phenyl-4H-1,3-oxazin-4-one is unique due to its specific oxazinone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90062-26-3 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-15(11-9-12)18-19-17(20)16(13(2)21-18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
SWDCEUGLBBYIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=C(O2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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